E3 Ligase Ligand-Linker Conjugates 23 TFA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

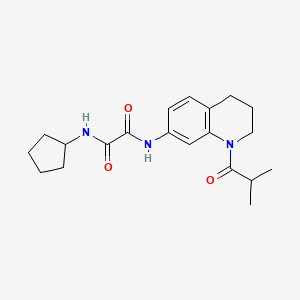

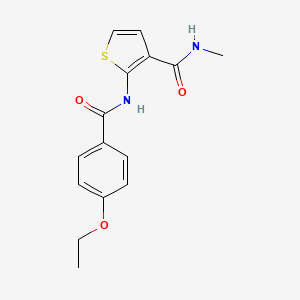

Cereblon Ligand-Linker Conjugates 12 TFA is a synthesized compound that incorporates a thalidomide-based cereblon ligand and a linker. This compound is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to target specific proteins for degradation via the ubiquitin-proteasome system .

Mechanism of Action

Target of Action

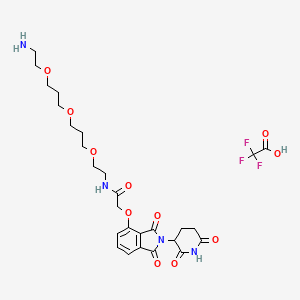

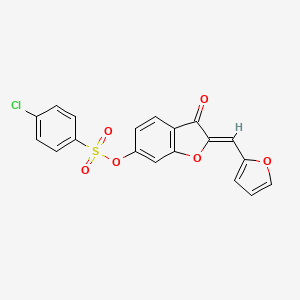

The primary target of the compound E3 Ligase Ligand-Linker Conjugates 23 TFA, also known as Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 (TFA), is the E3 ubiquitin ligase . E3 ubiquitin ligases are a large family of enzymes that join in a three-enzyme ubiquitination cascade together with ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 . They play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates .

Mode of Action

This compound interacts with its targets by forming a ternary complex involving the target protein and the E3 ligase . This complex triggers the polyubiquitination of the target protein, marking it for subsequent degradation by the proteasome . The compound comprises a ligand tailored to bind the specific targeted protein connected to a recruiter molecule that engages with the E3 ligase .

Biochemical Pathways

The action of this compound affects the ubiquitin-proteasome system (UPS), a crucial pathway for protein degradation . The UPS regulates degradation of over 80% proteins in cells and its dysregulation has been revealed in most hallmarks of cancer . The compound’s interaction with its targets leads to the degradation of disease-relevant proteins, which can have downstream effects on various biological processes and cellular responses .

Pharmacokinetics

It is noted that both the salt and free forms of a compound exhibit comparable biological activity . The salt form, Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2, usually boasts enhanced water solubility and stability .

Result of Action

The molecular and cellular effects of the action of this compound involve the targeted degradation of disease-relevant proteins within the cellular machinery . This degradation is an emerging therapeutic strategy for a wide range of diseases, such as cancer, viral infections, and immune and neurodegenerative disorders .

Biochemical Analysis

Biochemical Properties

E3 Ligase Ligand-Linker Conjugates 23 TFA is part of a three-enzyme ubiquitination cascade, which also includes ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 . This compound, as an E3 ubiquitin ligase, catalyzes the ubiquitination process and transfers ubiquitin protein to attach the lysine site of targeted substrates . This process of attaching ubiquitin and ubiquitin-like proteins to cellular proteins is called ubiquitylation, which plays a vital role during posttranslational modification .

Cellular Effects

This compound might be involved in regulating various biological processes and cellular responses to stress signals associated with cancer development . The UPS, where this compound plays a crucial role, can regulate the degradation of over 80% proteins in cells and its dysregulation has been revealed in most hallmarks of cancer .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of an amide isopeptide linkage between Gly 76 in the C-terminus of the Ub molecule (brought to the E3 by the E2) and the ε-amino group of a lysine residue in the target protein . This process is crucial for the ubiquitination and subsequent proteasomal degradation of target proteins .

Metabolic Pathways

This compound is involved in the ubiquitin-proteasome system, a major metabolic pathway . This pathway is essential for maintaining cellular homeostasis by eliminating misfolded, damaged, and worn-out proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Cereblon Ligand-Linker Conjugates 12 TFA involves the synthesis of a thalidomide-based cereblon ligand, which is then conjugated with a linker. The synthetic route typically includes the following steps:

Synthesis of Thalidomide Derivative: Thalidomide is modified to introduce functional groups that can be used for further conjugation.

Linker Attachment: The modified thalidomide is then conjugated with a linker molecule.

Industrial Production Methods: Industrial production of Cereblon Ligand-Linker Conjugates 12 TFA follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Thalidomide Derivative: Large-scale synthesis of the thalidomide derivative using optimized reaction conditions.

Conjugation with Linker: The bulk-produced thalidomide derivative is then conjugated with the linker using industrial-scale reactors and optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Cereblon Ligand-Linker Conjugates 12 TFA undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Reaction conditions typically involve solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 80°C.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the original compound .

Scientific Research Applications

Cereblon Ligand-Linker Conjugates 12 TFA has a wide range of scientific research applications, including:

Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.

Biology: Employed in studies to understand protein-protein interactions and the role of specific proteins in cellular processes.

Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of new drugs and therapeutic strategies.

Comparison with Similar Compounds

Thalidomide: The parent compound used in the synthesis of Cereblon Ligand-Linker Conjugates 12 TFA.

Lenalidomide and Pomalidomide: Derivatives of thalidomide with similar mechanisms of action but different therapeutic applications.

Uniqueness: Cereblon Ligand-Linker Conjugates 12 TFA is unique due to its specific design for use in PROTAC technology. Unlike thalidomide and its derivatives, which are primarily used as therapeutic agents, Cereblon Ligand-Linker Conjugates 12 TFA is designed to facilitate targeted protein degradation, making it a valuable tool in drug discovery and development .

Properties

IUPAC Name |

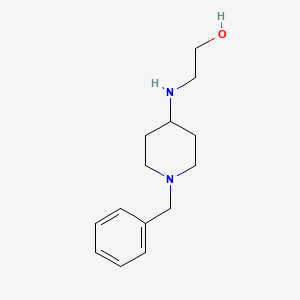

N-[2-[3-[3-(2-aminoethoxy)propoxy]propoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O9.C2HF3O2/c26-8-14-36-12-2-10-35-11-3-13-37-15-9-27-21(31)16-38-19-5-1-4-17-22(19)25(34)29(24(17)33)18-6-7-20(30)28-23(18)32;3-2(4,5)1(6)7/h1,4-5,18H,2-3,6-16,26H2,(H,27,31)(H,28,30,32);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQMWZARPGGRIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCCOCCCOCCN.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35F3N4O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2626447.png)

![2-{[(4-nitrophenyl)methyl]sulfanyl}-5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B2626448.png)

![N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2626449.png)

![2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)

![4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2626458.png)

![4-[(2,4-Dichlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2626459.png)